![molecular formula C12H15BrO3S B5587887 4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

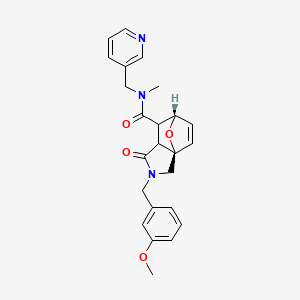

Synthesis Analysis

The synthesis of sulfonamide-derived compounds, including those related to 4-[(4-Bromophenyl)sulfonyl]-4-methyl-2-pentanone, involves multiple steps that can include bromination, sulfonylation, and the introduction of methyl groups. These processes are crucial for the formation of the compound's unique structure, which incorporates a bromophenyl group attached to a sulfonyl moiety, further linked to a methyl-pentanone backbone (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(4-Bromophenyl)sulfonyl]-4-methyl-2-pentanone has been determined through various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. X-ray diffraction methods have also been employed to elucidate the precise arrangement of atoms within these molecules, revealing their complex geometries and bonding patterns. The structural determination is essential for understanding the reactivity and properties of these compounds (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide-derived compounds, including 4-[(4-Bromophenyl)sulfonyl]-4-methyl-2-pentanone, exhibit a range of chemical reactions, owing to the presence of reactive functional groups. These compounds can undergo nucleophilic substitution reactions, coupling reactions with various electrophiles, and transformations under catalytic conditions to form complex structures with potential biological activities. The chemical properties are significantly influenced by the sulfonyl and bromophenyl groups, which can participate in various chemical interactions (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties of sulfonamide-derived compounds, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. The introduction of bromophenyl and sulfonyl groups to the pentanone backbone impacts these properties, influencing the compound's behavior in different solvents and under various temperature conditions. These properties are critical for the compound's application in synthetic chemistry and materials science (Chohan & Shad, 2011).

Chemical Properties Analysis

4-[(4-Bromophenyl)sulfonyl]-4-methyl-2-pentanone's chemical properties are characterized by its reactivity towards various chemical agents. The sulfonyl group acts as an electron-withdrawing group, affecting the compound's reactivity with nucleophiles and electrophiles. Similarly, the bromophenyl group can undergo halogenation, coupling, and substitution reactions, which are pivotal in the synthesis of more complex molecules. Understanding these chemical properties is essential for exploiting the compound in the synthesis of pharmaceuticals, materials, and in catalysis (Chohan & Shad, 2011).

Wissenschaftliche Forschungsanwendungen

Electrophoretic and Biocompatible Polymer Synthesis

4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone is part of the broader family of sulfone-based compounds used in advanced polymer synthesis. Specifically, N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a related sulfone compound, has been utilized as an initiator for the polymerization of 2-oxazolines, leading to the creation of electrophoretic poly(2-oxazoline)s with pendent sulfone groups. These polymeric sulfones, through oxidation processes, have been successfully coated on stainless-steel anodes, demonstrating the material's electrophoretic deposition capabilities and biocompatibility when hybridized with bioactive glass for potential biomedical applications (Hayashi & Takasu, 2015).

Creation of Strong Bronsted Acids from Microporous Hybrids

The synthesis and sulfonation of microporous organic-inorganic hybrids involving sulfone functionalities have resulted in materials with significant Bronsted acidity, comparable to that of concentrated sulfuric acid. These materials, synthesized through reactions involving biphenyl and phosphonic acid derivatives with zirconium, display high surface areas and microporosity, recommending their use in catalysis, ion exchange, and separation technologies. This innovative approach indicates the potential of sulfone derivatives in creating new catalysts and functional materials for various industrial applications (Wang, Heising, & Clearfield, 2003).

Antineoplastic Activity of Sulfonylamide Derivatives

In a study focused on the synthesis and biological evaluation of various sulfonamide derivatives, including 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, significant antineoplastic activity was observed both in vitro and in vivo. These compounds, characterized and screened for their antineoplastic potential, showed encouraging activity against several human cancer cell lines, highlighting the potential therapeutic applications of sulfone derivatives in cancer treatment (Dutta, Ravali, Ray, & Nagarajan, 2015).

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)sulfonyl-4-methylpentan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3S/c1-9(14)8-12(2,3)17(15,16)11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNSXEBDIQKUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)sulfonyl]-4-methylpentan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)

![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)